

AKN-028 kinase activity profiling protocol

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Compound Focus: Akn-028

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Mechanism of Action & Key Characteristics

AKN-028 is a potent, orally bioavailable tyrosine kinase inhibitor developed for acute myeloid leukemia (AML) research. Its core mechanism involves inhibiting key receptor tyrosine kinases, **FMS-like receptor tyrosine kinase 3 (FLT3)** and **stem cell factor receptor (KIT)**, which are often aberrantly expressed in AML and drive leukemic cell survival and proliferation [1] [2].

The table below summarizes its primary kinase targets and observed cellular effects:

Feature	Description
Primary Target (FLT3)	IC ₅₀ = 6 nM [1] [3]
Other Kinase Targets	KIT, CLK1, RPS6KA, VEGFR2, FGFR2 [3]
Cellular Effects	Induction of apoptosis (caspase-3 activation), cell cycle arrest (G0/1 phase), downregulation of Myc-associated genes [1] [4]
In Vivo Efficacy	Antileukemic effect in mouse xenograft models (15 mg/kg, subcutaneous, twice daily), high oral bioavailability, no major toxicity observed [1]

Quantitative Profiling Data

The following table summarizes key quantitative data from **AKN-028** profiling experiments, including kinase inhibition and cytotoxic activity [1]:

Parameter	Value / Concentration	Experimental Context
FLT3 Inhibition (IC ₅₀)	6 nM	In vitro kinase assay
Cytotoxic Response (IC ₅₀)	Mean: 1 µM	Primary AML samples (n=15)
	< 50 nM	MV4-11 & MOLM-13 cell lines
	0.5 - 6 µM	Other AML cell lines (KG1a, Kasumi-1, HL-60)
In Vivo Dosage	15 mg/kg	Mouse model (MV4-11 xenograft), twice daily for 6 days

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the application notes.

Protocol 1: Inhibition of FLT3 and KIT Autophosphorylation

This protocol assesses the direct target engagement of **AKN-028** by measuring its effect on kinase autophosphorylation [1] [3].

- Cell Lines:** Mouse embryonal fibroblasts overexpressing FLT3-wild type (FLT3-wt), FLT3-TKD mutant (D835Y), or FLT3-ITD mutant; and human acute megakaryoblastic leukemia M07 cells overexpressing KIT [1].
- Compound Treatment:** Treat cells with a concentration range of **AKN-028** (0.1 nM to 100 µM) for 15 hours [1] [3].

- **Analysis Method:** Western Blot. Post-incubation, cells are lysed, and proteins are separated by gel electrophoresis. Membranes are probed with anti-phospho-FLT3 and anti-phospho-KIT antibodies to detect inhibition of autophosphorylation [1].

Protocol 2: Cell Cytotoxicity and Viability Assay

This protocol determines the antileukemic potency of **AKN-028** across various cell lines and primary samples [1].

- **Cell Models:** A panel of tumor cell lines, including AML lines (MV4-11, MOLM-13, Kasumi-1, HL-60, KG1a), and primary cells from adult AML patients (n=26) [1].
- **Compound Treatment:** Treat cells with **AKN-028** (e.g., at 10 μM for initial screening) for 72 hours [1] [3].
- **Viability Readout:** Use a fluorometric microculture cytotoxicity assay to determine the percentage of dead cells and calculate IC_{50} values. Apoptosis can be specifically confirmed via caspase-3 activation assays [1].

Protocol 3: Kinase Activity Profiling using Peptide Microarrays

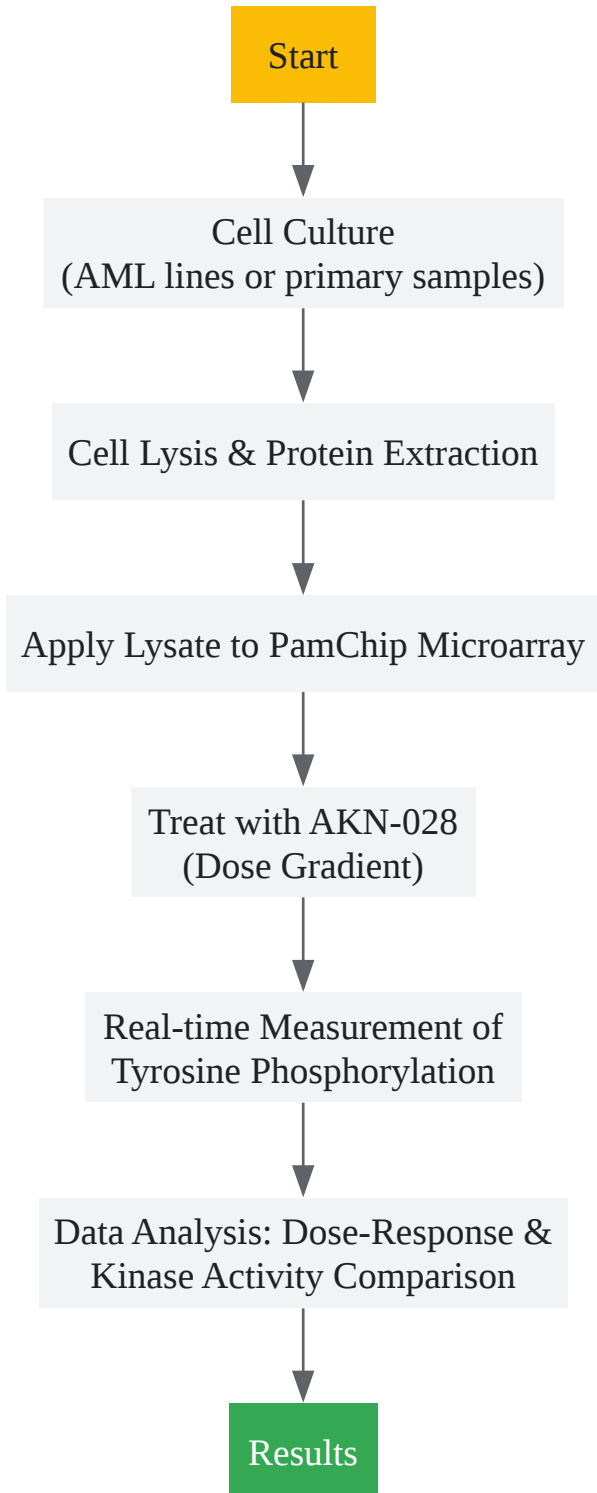
This detailed protocol uses high-throughput kinase profiling to understand the broader signaling impact of **AKN-028** [4] [5].

- **Platform:** PamChip peptide microarray (PamGene) [5].
- **Cell Preparation:** Use AML cell lines (e.g., MV4-11) or primary AML patient samples. Lyse cells to extract proteins [4] [5].
- **Kinase Reaction:** Apply cell lysates to the peptide microarray. The array is then treated with a range of **AKN-028** concentrations (e.g., from 0.1 μM to 10 μM) in the presence of ATP and a developing buffer. The phosphorylation of tyrosine-containing peptides on the array is measured in real-time [4].
- **Data Analysis:** Quantify signal intensity to generate dose-response curves for overall tyrosine kinase activity. Compare activity levels between sensitive and resistant cells [4].

Visualizing the Experimental Workflow

The diagram below illustrates the streamlined workflow for kinase activity profiling using the PamChip platform.

AKN-028 Kinase Profiling Workflow



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Key Insights from Profiling Data

Kinase activity profiling revealed several critical insights:

- **Selective Tyrosine Kinase Inhibition:** **AKN-028** inhibited global **tyrosine kinase activity** in a dose-dependent manner across all tested AML samples but did not significantly affect **serine/threonine kinase activity** [4].
- **Predictive Biomarker Potential:** AML cells sensitive to **AKN-028** exhibited a significantly **higher baseline level of global tyrosine kinase activity** compared to more resistant cells, suggesting this could serve as a potential predictive biomarker for drug response [4].
- **Impact on Gene Expression:** Gene set enrichment analysis (GSEA) following **AKN-028** treatment showed significant downregulation of gene sets associated with the **c-Myc** oncogene and cell cycle progression, indicating a broader impact on transcriptional regulation [4].

Conclusion

AKN-028 represents a promising tyrosine kinase inhibitor with a well-characterized preclinical profile for AML. The provided protocols for kinase inhibition, cytotoxicity, and high-throughput activity profiling offer researchers robust methods to further investigate its mechanism and potential application. Its targeted action against FLT3 and KIT, combined with synergistic potential with standard chemotherapeutics like cytarabine and daunorubicin, supports its continued investigation as a candidate for AML therapy [1].

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